1h-Pyrimido[4,5-c][1,2]oxazine
Description
Structure
3D Structure
Properties
CAS No. |
125765-61-9 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.126 |
IUPAC Name |
1H-pyrimido[4,5-c]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-2-10-9-6-5(1)3-7-4-8-6/h1-4H,(H,7,8,9) |
InChI Key |
NUOMPDYBDQUXJJ-UHFFFAOYSA-N |
SMILES |
C1=CONC2=NC=NC=C21 |
Synonyms |
1H-Pyrimido[4,5-c][1,2]oxazine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrimido 4,5 C 1 2 Oxazine and Its Analogs
Strategies for Ring System Construction
The formation of the pyrimido-oxazine skeleton is primarily achieved through intramolecular or intermolecular cyclization strategies. These approaches involve the careful design of precursors that contain the necessary functionalities to form the fused heterocyclic system under specific reaction conditions.
Cyclization of Precursor Molecules
A predominant strategy for synthesizing the 1H-Pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comoxazine (B8389632) core and its analogs involves the cyclization of acyclic or partially cyclized precursors. This method allows for controlled, stepwise construction of the bicyclic system.
The cyclization of precursors containing hydrazone or amidoxime (B1450833) functionalities is a documented method for forming nitrogen-containing heterocyclic systems. For the synthesis of related pyrimido-oxadiazine structures, cyclization of appropriate precursors like hydrazones or amidoximes under acidic or basic conditions has been shown to be an effective method for forming the oxadiazine ring. smolecule.com This general principle can be extended to the synthesis of pyrimido-oxazines.
One specific approach involves the reaction of 1,3-dimethyl-6-hydrazinouracils with α,β-unsaturated carbonyl compounds. nih.gov For instance, reacting equimolar amounts of 1,3-dimethyl-6-hydrazino uracil (B121893) and an α,β-unsaturated carbonyl compound in refluxing ethanol (B145695) leads to the formation of a fused pyrimidine (B1678525) system, in this case, a pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comdiazepine, in high yields. nih.gov This reaction highlights the utility of hydrazino-pyrimidines as versatile precursors for fused systems.
The synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives has been achieved through the condensation of amidoximes with alkyl 2-halocarboxylates. mdpi.com In a specific protocol, an amidoxime is treated with sodium tert-butoxide in DMSO, followed by the addition of an ethyl 2-halocarboxylate, to yield the cyclized oxadiazinone product. mdpi.com This demonstrates a viable pathway for constructing an oxazine ring from an amidoxime precursor.
Table 1: Synthesis via Hydrazone and Amidoxime Precursors
| Precursor 1 | Precursor 2 | Product Type | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-dimethyl-6-hydrazino uracil | α,β-unsaturated carbonyl compound | Pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comdiazepine | Ethanol, reflux | 85-90% | nih.gov |
A well-established route to pyrimido-oxazine derivatives involves the use of chalcones (1,3-diaryl-2-propen-1-ones) and urea (B33335) or its derivatives. ekb.egtsijournals.comsemanticscholar.org Chalcones, synthesized via the Claisen-Schmidt condensation of an aromatic ketone and an aromatic aldehyde, serve as key intermediates. ekb.egtsijournals.com
The synthesis of pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govoxazine analogs has been accomplished in a multi-step process. hilarispublisher.com
Step I: A chalcone (B49325) is synthesized by reacting an acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of potassium hydroxide (B78521) in ethanol. hilarispublisher.com
Step II: The resulting chalcone is then reacted with urea in an ethanolic potassium hydroxide solution and heated for several hours to form a 6H-1,3-Oxazin-2-amine intermediate. hilarispublisher.com
Step III: This intermediate subsequently undergoes reaction and cyclization with a compound like ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF with a catalytic amount of potassium carbonate to yield the final tetrahydropyrimido[2,1-b] Current time information in Bangalore, IN.nih.govoxazine derivative. hilarispublisher.com
Alternatively, chalcones can be reacted directly with urea or thiourea (B124793) in an ethanolic sodium hydroxide solution. tsijournals.comsamipubco.com Stirring the mixture for several hours, followed by pouring it into cold water, precipitates the corresponding oxazine or thiazine (B8601807) derivative. tsijournals.com
Table 2: Synthesis via Urea and Chalcone Intermediates
| Chalcone Precursor | Reagent | Intermediate/Product | Conditions | Reference |
|---|---|---|---|---|
| 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Urea | 6-(4-chlorophenyl)-4-phenyl-6H-1,3-Oxazin-2-amine | Ethanolic KOH, heat | hilarispublisher.com |
| Substituted Chalcone | Urea | Oxazine derivative | Ethanolic NaOH, stir | tsijournals.com |
Thiobarbituric acid, a pyrimidine derivative, serves as a versatile starting material for constructing fused heterocyclic systems. researchgate.net The use of barbituric acid and its derivatives in multicomponent reactions is a recognized strategy for producing a wide range of fused pyrimidines. mdpi.comdntb.gov.ua
A notable example is the synthesis of pyrimido[5,4-e] Current time information in Bangalore, IN.nih.govoxazine dione (B5365651) derivatives through a condensation reaction involving thiobarbituric acid. researchgate.net This reaction proceeds via a proposed mechanism where a Knoevenagel condensation first occurs between thiobarbituric acid and an aryl glyoxal. researchgate.net The resulting intermediate then undergoes a Michael addition with N-methyl urea, followed by an intramolecular cyclization to form the final fused oxazine product. researchgate.net This method is advantageous due to the availability of starting materials and the high purity of the products. researchgate.net
Table 3: Synthesis from Thiobarbituric Acid
| Pyrimidine Precursor | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Thiobarbituric acid | Aryl glyoxal, N-methyl urea | 4-benzoyl-7-thioxo-4,6,7,8-tetrahydro-2H-pyrimido[5,4-e] Current time information in Bangalore, IN.nih.govoxazine-2,5(3H)-dione | Refluxing ethanol | researchgate.net |
Multi-Component Reactions for Fused Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for synthesizing complex heterocyclic scaffolds like pyrimido-oxazines. researchgate.net These reactions are characterized by their operational simplicity and atom economy, making them attractive for building molecular diversity. researchgate.netbeilstein-journals.org
An efficient one-pot, three-component synthesis of novel pyrimido[5,4-e] Current time information in Bangalore, IN.nih.govoxazine diones has been developed. researchgate.net The reaction condenses thiobarbituric acid, an aryl glyoxal, and N-methyl urea in refluxing ethanol. researchgate.net This procedure can be performed under both conventional heating and microwave-assisted conditions, with the latter significantly reducing reaction times. researchgate.net
Similarly, novel 1H-pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comdiazepines, which are structurally related to pyrimido-oxazines, have been synthesized regioselectively in a one-pot reaction between 1,3-dimethyl-6-hydrazinouracils and various α,β-unsaturated compounds in excellent yields. nih.gov The development of one-pot MCRs provides a powerful tool for accessing diverse fused pyrimidine systems. oiccpress.commdpi.com
Table 4: One-Pot and Multi-Component Syntheses
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| Three-Component | Thiobarbituric acid, aryl glyoxal, N-methyl urea | Pyrimido[5,4-e] Current time information in Bangalore, IN.nih.govoxazine dione | High yield, operational simplicity, microwave-assisted option | researchgate.net |
| One-Pot | 1,3-dimethyl-6-hydrazino uracil, α,β-unsaturated compound | 1H-pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comdiazepine | Excellent yields, regioselective | nih.gov |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govbeilstein-journals.org This technology has been successfully applied to the synthesis of pyrimido-oxazine derivatives.
One notable application is the one-pot, three-component synthesis of novel pyrimido[4,5-e] chemrevlett.comdntb.gov.uaoxazine dione derivatives. researchgate.net In this method, a condensation reaction between thiobarbituric acid, various aryl glyoxals, and N-methyl urea is carried out in ethanol. Under microwave-assisted conditions, the reaction time is dramatically reduced to just 5-15 minutes, compared to 1-2 hours under conventional thermal conditions, while still achieving high yields. researchgate.net The efficiency of microwave heating is attributed to its ability to rapidly and uniformly heat the reaction mixture, accelerating the rate of the key condensation and cyclization steps. beilstein-journals.org
Table 1: Comparison of Thermal vs. Microwave-Assisted Synthesis of Pyrimido[4,5-e] chemrevlett.comdntb.gov.uaoxazine Diones researchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 1 - 2 hours | High |
| Microwave-Assisted | 5 - 15 minutes | High |
This approach highlights the significant advantages of using microwave assistance, including operational simplicity, low reaction times, and high product purity. researchgate.net
Ring Closure Reactions of Pyrimidine Derivatives
A fundamental and common strategy for constructing the pyrimido-oxazine ring system is through the intramolecular cyclization, or ring closure, of a suitably functionalized pyrimidine derivative. This method involves preparing a pyrimidine molecule that has a reactive group, such as a hydroxyl or amino group, attached to a side chain, which can then react with a group on the pyrimidine ring to form the new oxazine ring.
For instance, 4-arylamino-5-hydroxymethylpyrimidines can serve as key precursors. ptfarm.pl These compounds, derived from the reduction of corresponding pyrimidinecarboxylic acids, possess the necessary 5-hydroxymethyl group. This group can undergo an intramolecular cyclization to form the oxazine ring, leading to the formation of pyrimido[4,5-d] chemrevlett.comdntb.gov.uaoxazines. ptfarm.plptfarm.pl
Another elegant approach involves a controlled two-step procedure starting from a 5-hydroxypyrimidine. The hydroxyl group is first reacted to form a reactive intermediate, such as a p-nitrophenylcarbamate. This intermediate is then treated with a base, which induces an intramolecular ring closure to afford the fused pyrimido wiley.comacademie-sciences.frchemrevlett.comdntb.gov.uaoxazin-2-one scaffold in good yields. researchgate.net This method demonstrates how the formation of a six-membered fused carbamate (B1207046) ring can be achieved through a carefully planned ring closure strategy. researchgate.net
The synthesis of pyrimido[2,1-b] chemrevlett.comdntb.gov.uaoxazine derivatives can be achieved by reacting 6-(4-chlorophenyl)-4-phenyl-6H-1,3-Oxazin-2-amine with ethyl 2-cyano-3,3-bis(methylthio)acrylate. This reaction proceeds via a ring closure mechanism to yield the target tetrahydropyrimido[2,1-b] chemrevlett.comdntb.gov.uaoxazine-7-carbonitrile structure. hilarispublisher.com
Key Reagents and Catalytic Systems in Pyrimido[4,5-c]chemrevlett.comchemrevlett.comoxazine Synthesis
The choice of reagents and catalysts is critical for the successful synthesis of pyrimido-oxazines, influencing reaction efficiency, yield, and selectivity. A range of catalytic systems, from simple bases to complex nanocomposites, have been employed.
In the synthesis of certain tetrahydropyrimido[2,1-b] chemrevlett.comdntb.gov.uaoxazine derivatives, a catalytic amount of potassium carbonate in DMF under reflux conditions has been proven effective. hilarispublisher.com The basic catalyst facilitates the key Michael addition and subsequent cyclization steps required for the formation of the fused ring system. hilarispublisher.com
More advanced catalytic systems are being developed in line with green chemistry principles. One such example is the use of a magnetic nanocomposite, Ag/Fe3O4/SiO2@MWCNTs MNCs, as a highly efficient and reusable catalyst. chemrevlett.comchemrevlett.com This catalyst enables the synthesis of novel pyrimidooxazines through a multicomponent reaction in aqueous media at room temperature. chemrevlett.com The magnetic nature of the Fe3O4 core allows for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying purification and allowing for the catalyst to be recycled. chemrevlett.com The high surface area and adsorption capacity of the multi-walled carbon nanotubes (MWCNTs) support enhance the catalyst's performance. chemrevlett.com
Table 2: Reagents and Catalysts in Pyrimido-Oxazine Synthesis
| Catalyst/Reagent | Synthetic Method | Target Analog | Reference |
| Potassium Carbonate | Ring Closure | 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] chemrevlett.comdntb.gov.uaoxazine-7-carbonitrile | hilarispublisher.com |
| Ag/Fe3O4/SiO2@MWCNTs MNCs | Multicomponent Reaction | Novel Pyrimidooxazines | chemrevlett.comchemrevlett.com |
| Thiamine (B1217682) Hydrochloride (VB1) | Multicomponent Condensation | 1,3-Oxazine derivatives | academie-sciences.fr |
| Metal-Organic Frameworks (MOFs) | Catalysis | Pyrimidopyrimidines | researchgate.net |
Regioselective Synthesis and Isomer Formation
Regioselectivity, the control of the orientation of bond formation, is a significant challenge in the synthesis of pyrimido-oxazines and related heterocyclic systems. mdpi.com The presence of multiple reactive sites on the pyrimidine precursor can lead to the formation of different structural isomers.
For example, in the reaction of 2-aminopyrimidines with bifunctional reagents, cyclization can occur at different nitrogen atoms of the pyrimidine ring, potentially leading to two or more regioisomers. sciforum.net The formation of a single, desired isomer often depends on subtle differences in the electronic and steric properties of the reacting centers. sciforum.net In the synthesis of pyrimido[1,2-a]pyrimidines from 2-amino-1,4-dihydropyrimidines, reactions with reagents like 3-formylchromone were found to be highly regioselective, yielding only one of the possible isomers. sciforum.net This selectivity was confirmed through detailed spectral analysis and, in some cases, X-ray crystallography. sciforum.net
The synthesis of 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] chemrevlett.comdntb.gov.uaoxazine-7-carbonitrile from 6-(4-chlorophenyl)-4-phenyl-6H-1,3-Oxazin-2-amine and ethyl 2-cyano-3,3-bis(methylthio)acrylate also presents a case where regiochemistry is controlled to produce a specific isomer. hilarispublisher.com The reaction pathway favors a particular cyclization mode to give the desired product structure. hilarispublisher.com
Controlling regioselectivity is crucial as different isomers can possess vastly different physical, chemical, and biological properties. Researchers often employ a combination of strategies, including the careful selection of starting materials, reaction conditions (solvent, temperature), and catalysts, to favor the formation of the desired regioisomer. mdpi.comrsc.org
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimido-oxazines, to create more sustainable and environmentally friendly processes. wiley.com Key aspects include the use of non-toxic reagents and solvents, reusable catalysts, and energy-efficient reaction conditions. academie-sciences.fr
A prime example is the synthesis of novel pyrimidooxazines using a Ag/Fe3O4/SiO2@MWCNTs magnetic nanocomposite catalyst. chemrevlett.comchemrevlett.com This method is considered a "green preparation" for several reasons:
Aqueous Medium: The reaction is performed in water, a benign and universal solvent, avoiding the use of volatile and often toxic organic solvents. chemrevlett.com
Ambient Temperature: The synthesis proceeds at room temperature, reducing energy consumption compared to reactions requiring heating. chemrevlett.com
Catalyst Reusability: The magnetic nanocatalyst can be easily recovered with an external magnet and reused multiple times without significant loss of activity. chemrevlett.com
High Atom Economy: The multicomponent reaction (MCR) approach combines several starting materials in a single step, which is inherently more efficient and generates less waste than multi-step syntheses. chemrevlett.com
Another green approach involves the use of thiamine hydrochloride (Vitamin B1) as a natural, water-soluble, non-toxic, and biodegradable catalyst for synthesizing 1,3-oxazine derivatives in water. academie-sciences.fr The ability to recycle the aqueous solution containing the catalyst for subsequent runs further enhances the green credentials of this method. academie-sciences.fr These examples demonstrate a clear trend towards developing synthetic routes that are not only efficient but also environmentally responsible.
Chemical Reactivity and Transformations of 1h Pyrimido 4,5 C 1 2 Oxazine Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The pyrimidine (B1678525) ring within the fused system is generally electron-deficient, which influences its reactivity towards nucleophiles. The presence of suitable leaving groups on the pyrimidine ring facilitates nucleophilic substitution reactions.
Research on the related pyrimido[2,1-b][1,3]oxazine system demonstrates this principle. For instance, derivatives possessing a methylthio group at a key position act as electrophilic species. hilarispublisher.comjetir.org This methylthio group is an effective leaving group, allowing for substitution by various nucleophiles. hilarispublisher.comjetir.org In one study, the reaction of 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.comoxazine-7-carbonitrile with nucleophiles like hydrazines led to the displacement of the methylthio group, initiating further cyclization. jetir.org This reactivity highlights the potential for introducing a wide range of functional groups onto the pyrimido-oxazine core. jetir.org
Table 1: Nucleophilic Substitution on a Pyrimido-oxazine Derivative
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-6-imino-8-(methylthio)-4-phenyl-9,9a-dihydro-2H,6H-pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.comoxazine-7-carbonitrile | Hydrazine (B178648) / Substituted Phenyl Hydrazine | K₂CO₃, DMF, Reflux | Pyrazolo[3',4':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.comoxazin-3-amine derivatives | jetir.org |
Oxidation and Reduction Pathways
The pyrimido-oxazine framework can undergo both oxidation and reduction, modifying the heterocyclic rings to yield different derivatives. The specific outcome depends on the reagents and conditions employed.
Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be used to introduce oxygen atoms or form more oxidized derivatives. smolecule.com For example, allylic oxidation has been successfully performed on a pyrimido[1,6-c][1,3]-oxazine derivative using selenium dioxide to install a hydroxyl group. tandfonline.com
Conversely, reduction reactions can alter the oxazine (B8389632) ring. Reagents like sodium borohydride (B1222165) are typically used for such transformations, potentially leading to the saturation of parts of the heterocyclic system.
Table 2: Representative Oxidation and Reduction Reactions
| Reaction Type | Substrate System | Reagent | Transformation | Reference |
|---|---|---|---|---|
| Oxidation | 7H-Pyrimido[4,5-b] Current time information in Bangalore, IN.thieme.deoxazine | Potassium Permanganate | Formation of oxazine derivatives | |
| Allylic Oxidation | 9-methyl-(1H,2H,4H,7H)-pyrimido[1,6-c] Current time information in Bangalore, IN.smolecule.com-oxazine-6,8-dione | Selenium Dioxide (SeO₂) | Formation of (±)1-hydroxy-9-methyl-(1H,2H,4H,7H)-pyrimido[1,6-c] Current time information in Bangalore, IN.smolecule.com-oxazine-6,8-dione | tandfonline.com |
| Reduction | 7H-Pyrimido[4,5-b] Current time information in Bangalore, IN.thieme.deoxazine | Sodium Borohydride | Modification of the oxazine ring |
Cyclization Reactions Leading to Polycyclic Structures
Derivatives of pyrimido-oxazines are valuable precursors for constructing more complex polycyclic systems. This is often achieved when substituents in adjacent positions are capable of reacting with a binucleophilic reagent to form a new ring.
A notable example is the cyclization of pyrimido[2,1-b][1,3]oxazine derivatives that have adjacent cyano and methylthio groups. jetir.org These compounds react with reagents like hydrazine and its substituted analogues. The reaction proceeds via an initial nucleophilic substitution of the methylthio group, followed by an intramolecular cyclization involving the nitrile group, resulting in the formation of a fused pyrazole (B372694) ring. jetir.org This strategy provides an efficient route to novel polycyclic heterocyclic compounds such as pyrazolo[3',4':4,5]pyrimido[2,1-b][1,3]oxazines. jetir.org Similarly, other pyrimido-oxazine systems can undergo cyclization to form more complex structures, a reaction often utilized in drug development. smolecule.com
Table 3: Cyclization of a Pyrimido-oxazine Derivative
| Starting Material | Reagent | Key Transformation | Polycyclic Product | Reference |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-6-imino-8-(methylthio)-4-phenyl-9,9a-dihydro-2H,6H-pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.comoxazine-7-carbonitrile | Hydrazine Hydrate | Addition-elimination followed by intramolecular cyclization | 8-(4-chlorophenyl)-4-imino-6-phenyl-2,4,9a,10-tetrahydro-8H-pyrazolo[3',4':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.smolecule.comoxazin-3-amine | jetir.org |
Ring Transformation Reactions
Ring transformation reactions, where the atoms of the heterocyclic ring are rearranged or replaced to form a new ring system, are a known phenomenon in heterocyclic chemistry. For the specific 1H-Pyrimido[4,5-c] Current time information in Bangalore, IN.oxazine system, such transformations are not well-documented. However, studies on related structures suggest potential pathways. For example, rearrangements of substituted pyrimidin-4-ones have been observed under the conditions of the Vilsmeier-Haack reaction. grafiati.com Additionally, ring-opening transformations have been reported for related systems like dihydropyrido[2,1-c][1,4]oxazine-1,8-diones, which can be converted to polycyclic pyridones. mdpi.com These examples indicate that the pyrimido-oxazine nucleus could potentially undergo ring-opening or rearrangement under specific thermal or chemical conditions, although this remains an area for further investigation.
Structural Elucidation and Characterization Methodologies
Spectroscopic Analysis Techniques
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and the electronic environment of atoms within the 1h-Pyrimido[4,5-c] hilarispublisher.comjetir.orgoxazine (B8389632) core and its derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. In the analysis of 1h-Pyrimido[4,5-c] hilarispublisher.comjetir.orgoxazine derivatives, characteristic absorption bands are observed that correspond to specific vibrational modes of the bonds within the molecule.
The table below summarizes characteristic IR absorption bands observed for various derivatives, providing a fingerprint for the pyrimido-oxazine scaffold.
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3310 - 3350 | jetir.orgsemanticscholar.org |
| C≡N Stretch | 2210 - 2240 | hilarispublisher.comsemanticscholar.org |
| C=O / C=N Stretch | 1650 - 1660 | hilarispublisher.comjetir.org |
| C-H Aromatic | ~748 | hilarispublisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectra of 1h-Pyrimido[4,5-c] hilarispublisher.comjetir.orgoxazine derivatives, the chemical shifts (δ) of the protons provide a map of their electronic surroundings. For example, in a series of 2-(4-chlorophenyl)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] hilarispublisher.comsemanticscholar.orgoxazine-7-carbonitrile derivatives, distinct signals are observed for the protons on the heterocyclic rings and the substituent groups. hilarispublisher.com
Protons attached to the pyrimido-oxazine core typically appear as singlets or doublets in specific regions of the spectrum. For instance, the N-H proton often appears as a singlet around δ 5.1-5.9 ppm. hilarispublisher.comsemanticscholar.org Protons on the oxazine ring, such as =CH and CH, can be observed as singlets around δ 5.5 ppm and δ 6.6-6.7 ppm, respectively. hilarispublisher.com Aromatic protons from phenyl substituents display complex multiplets in the downfield region of δ 7.0-8.4 ppm. semanticscholar.orgptfarm.pl
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Although less commonly reported in all studies, the chemical shifts of the carbon atoms in the pyrimido-oxazine ring system confirm the hybridisation and connectivity. For example, in dihydropyrimido[5,4-b] hilarispublisher.comacademie-sciences.froxazine derivatives, the carbon atoms of the pyrimidine (B1678525) and oxazine rings resonate at characteristic chemical shifts, which are influenced by the nature of the substituents. nih.gov The carbon of a cyano group (C≡N) would appear significantly downfield.
The following table presents representative ¹H NMR chemical shift data for a substituted pyrimido[2,1-b] hilarispublisher.comsemanticscholar.orgoxazine derivative. hilarispublisher.com
| Proton | Chemical Shift (δ ppm) | Multiplicity |
| SCH₃ | 2.41 | s |
| N-H | 5.10 | s |
| CH (oxazine) | 5.48 | s |
| =CH (oxazine) | 5.50 | s |
| CH (pyrimidine) | 6.62 | s |
| Ar-H | 7.10 - 7.25 | m |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, the molecular formula can be confirmed.
In the analysis of 1h-Pyrimido[4,5-c] hilarispublisher.comjetir.orgoxazine derivatives, Electrospray Ionization (ESI) is a common technique. The ESI-MS spectra typically show the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. For compounds containing chlorine, a characteristic isotopic pattern is observed with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which helps to confirm the presence and number of chlorine atoms. hilarispublisher.comjetir.org For instance, a compound with the molecular formula C₂₁H₁₆ClN₃O₂S shows a molecular ion peak at m/z 409 and an M+2 peak at 411. hilarispublisher.com The fragmentation pattern of a pyrimido-quinoline derivative showed that fragmentation occurred primarily on the pyrimidine ring. nih.gov
The table below shows the calculated and found molecular weights for a selection of pyrimido-oxazine derivatives, demonstrating the accuracy of mass spectrometry in confirming their identity.
| Molecular Formula | Calculated Mass (M) | Observed [M]⁺ (m/z) | Reference |
| C₂₁H₁₆ClN₃O₂S | 409 | 409 | hilarispublisher.com |
| C₂₆H₁₈ClN₃O₃ | 455 | 455 | hilarispublisher.com |
| C₂₆H₁₉ClN₄O₂ | 454 | 454 | hilarispublisher.com |
| C₂₀H₁₇ClN₆O | 390 | 390 | jetir.org |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is fundamental for verifying the empirical and molecular formula of newly synthesized 1h-Pyrimido[4,5-c] hilarispublisher.comjetir.orgoxazine derivatives. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. hilarispublisher.comjetir.org
For example, for a derivative with the proposed formula C₂₁H₁₆ClN₃O₂S, the calculated elemental composition is C, 61.53%; H, 3.93%; N, 10.25%. hilarispublisher.com The experimentally found values of C, 61.43%; H, 3.95%; N, 10.35% are in excellent agreement, thus confirming the assigned formula. hilarispublisher.com
The following table presents a comparison of calculated and found elemental analysis data for a representative pyrimido-oxazine derivative. hilarispublisher.com
| Element | Calculated (%) | Found (%) |
| C | 61.53 | 61.43 |
| H | 3.93 | 3.95 |
| N | 10.25 | 10.35 |
| Cl | 8.65 | 8.60 |
| O | 7.81 | 7.82 |
| S | 7.83 | 7.85 |
X-ray Crystallography for Conformation and Connectivity
A study on a pyrimido[6,1-b] hilarispublisher.comsemanticscholar.orgoxazin-6-one derivative, for example, provided detailed crystallographic data. The compound crystallized in the monoclinic space group P2₁/c. academie-sciences.fr The X-ray analysis confirmed the connectivity of the atoms within the fused ring system and revealed the conformation of the oxazine ring. academie-sciences.fr Such studies are invaluable for understanding the steric and electronic properties of the molecule, which can influence its reactivity and biological activity. The crystal structure of a pyrimido[4,5-d]pyrimidine (B13093195) derivative has also been confirmed using this method. ptfarm.pl
The table below summarizes the crystal data for a pyrimido[6,1-b] hilarispublisher.comsemanticscholar.orgoxazin-6-one derivative. academie-sciences.fr
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 21.3337 (10) |
| b (Å) | 11.3712 (7) |
| c (Å) | 10.4936 (7) |
| β (°) | 103.041 (3) |
| Volume (ų) | 2480.0 (3) |
| Z | 4 |
Computational and Theoretical Investigations of 1h Pyrimido 4,5 C 1 2 Oxazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic behavior and geometric structure of molecules with high accuracy. These methods are fundamental to understanding the intrinsic properties of the 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine (B8389632) system at the atomic level.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov For the 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine molecule, DFT calculations are essential for determining its most stable three-dimensional conformation, a process known as geometry optimization. researchgate.net This computational procedure systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to find the lowest energy state, providing a precise depiction of its structure.
These calculations would also yield critical data on the molecule's thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, which are vital for predicting its stability and behavior in chemical reactions.
Table 1: Key Parameters from DFT Geometry Optimization for 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine
| Parameter | Description | Significance |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Determines the molecule's shape and steric properties. |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order. |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Defines the molecule's local geometry and hybridization. |
| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation and rotational freedom of the molecule. |
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap signifies that a molecule is more reactive and polarizable, whereas a large gap suggests higher kinetic stability and lower chemical reactivity. mdpi.comresearchgate.net Analysis of the HOMO and LUMO energy levels for 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine would therefore provide a quantitative measure of its electronic stability and its propensity to engage in chemical reactions.
Table 2: Frontier Molecular Orbital Parameters for 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine
| Parameter | Formula | Implication for Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | - | Higher energy indicates a better electron donor. |
| LUMO Energy (ELUMO) | - | Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower stability. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; related to stability. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons to itself. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.govresearchgate.net It is invaluable for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting its reactive behavior and intermolecular interaction sites. rsc.org
The MEP map is color-coded to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue areas denote positive potential (electron-deficient), indicating sites prone to nucleophilic attack. Green and yellow regions represent neutral or weakly interacting areas. researchgate.net For 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine, an MEP map would likely highlight the electronegative nitrogen and oxygen atoms as red, electron-rich centers, while hydrogen atoms attached to the ring system would appear as blue, electron-poor sites. acs.org
Molecular Modeling and Simulation
While quantum calculations reveal the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its environment, particularly with biological macromolecules.
Molecular docking is a computational simulation that predicts the preferred binding orientation of a small molecule (ligand) to a larger molecule, such as a protein or nucleic acid (receptor). nih.govrdd.edu.iq This technique is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds and to understand potential mechanisms of action. nih.gov
In a docking study involving 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine, the molecule would be computationally "placed" into the binding site of a specific biological target. The simulation then calculates the most stable binding poses and estimates the binding affinity, typically expressed as a docking score in kcal/mol. researchgate.netnih.gov A more negative score generally indicates a stronger, more favorable interaction. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.
Table 3: Typical Output of a Molecular Docking Study for 1H-Pyrimido[4,5-c] acs.orgnih.govoxazine
| Parameter | Description | Significance |
|---|---|---|
| Target Protein (PDB ID) | The specific biological receptor used in the simulation. | Determines the context of the binding analysis (e.g., enzyme inhibition). |
| Binding Affinity (kcal/mol) | The calculated free energy of binding for the most stable pose. | Predicts the strength of the interaction; more negative values are better. |
| Interacting Residues | The specific amino acids in the receptor's binding site that interact with the ligand. | Elucidates the molecular basis of binding and helps in structure-activity relationship studies. |
| Types of Interactions | The nature of the chemical bonds formed (e.g., Hydrogen Bonds, Pi-Pi Stacking). | Defines how the ligand is anchored within the binding site. |
| RMSD (Å) | Root-mean-square deviation, used to compare the docked pose to a known reference. | A low RMSD value indicates the docking protocol is accurately reproducing the known binding mode. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of 1H-pyrimido[4,5-c] nih.govnih.govoxazine systems in a simulated biological environment. While direct MD simulation studies on this specific scaffold are not extensively documented in publicly available literature, insights can be drawn from simulations of analogous heterocyclic systems containing pyrimidine (B1678525) or oxazine rings. These simulations are instrumental in understanding the conformational flexibility, solvation effects, and the nature of intermolecular interactions that govern the behavior of these molecules.
For instance, MD simulations of related pyridine-based compounds have been successfully employed to study their behavior within a lipid bilayer, a crucial step in predicting their interaction with cell membranes. In such studies, key parameters are analyzed to determine the stability and orientation of the molecule within the membrane.
Key Parameters Analyzed in Molecular Dynamics Simulations of Analogous Systems:
| Parameter | Description | Significance |
| Partial Density Analysis | Determines the positioning of the molecule relative to the components of the simulated environment (e.g., water, lipid headgroups, lipid tails). | Provides insights into the preferred localization and orientation of the molecule, which is critical for its biological activity. |
| Hydrogen Bond Analysis | Quantifies the number of hydrogen bonds formed between the molecule and surrounding solvent or lipid molecules over the simulation time. | Indicates the strength of intermolecular interactions and the molecule's ability to interact with its environment. |
| Solvent-Accessible Surface Area (SASA) | Calculates the surface area of a specific functional group (e.g., a hydroxyl group) that is accessible to the solvent. | Helps in understanding the exposure of key functional groups to the surrounding environment, which can influence reactivity and binding. |
In a typical simulation of a heterocyclic compound within a hydrated lipid bilayer, the system is constructed and equilibrated, followed by a production run for several microseconds. The analysis of the trajectory from these simulations provides a detailed picture of the dynamic behavior of the molecule. For example, in studies of pyridine-based protein kinase C (PKC) agonists, MD simulations revealed that the orientation of hydroxyl groups towards the lipid-water interface was a key determinant of their activity nih.gov. This highlights the importance of MD simulations in understanding the structure-activity relationships of heterocyclic compounds.
The insights gained from such simulations on related systems can be extrapolated to predict the behavior of 1H-pyrimido[4,5-c] nih.govnih.govoxazine derivatives. It is anticipated that the pyrimidine and oxazine rings will dictate the primary conformational preferences, while substituents will modulate the interactions with the surrounding environment.
Mechanistic Pathway Elucidation through Computational Chemistry
Computational chemistry provides indispensable tools for elucidating the reaction mechanisms involved in the synthesis and transformation of heterocyclic compounds like 1H-pyrimido[4,5-c] nih.govnih.govoxazine. Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods are employed to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies. This information is crucial for understanding the feasibility of a reaction, predicting the regioselectivity and stereoselectivity of products, and optimizing reaction conditions.
While specific mechanistic studies on the formation of the 1H-pyrimido[4,5-c] nih.govnih.govoxazine ring system are not widely reported, computational studies on the formation of related pyrimido-pyridazines and spirocyclic-1,2-oxazines offer valuable parallels. For example, DFT calculations have been used to support the proposed mechanism of a complex reaction pathway for the synthesis of pyrimido[4,5-d]pyridazines, confirming the observed regioselectivity without the involvement of a hetaryne intermediate researchgate.net.
In a study on the hetero Diels-Alder reaction for the synthesis of spirocyclic-1,2-oxazine N-oxides, DFT calculations were instrumental in demonstrating a polar, single-step reaction mechanism. Further analysis using Bonding Evolution Theory (BET) provided a detailed picture of the bond formation sequence along the reaction coordinate.
Key Computational Findings in Mechanistic Studies of Related Systems:
| Computational Method | Finding | Implication for Reaction Mechanism |
| Density Functional Theory (DFT) | Identification of a single transition state connecting reactants and products. | Suggests a concerted, one-step reaction mechanism. |
| Bonding Evolution Theory (BET) | Analysis of the sequence of electron density reorganization, showing the formation of one bond preceding the other. | Characterizes the mechanism as a two-stage, one-step process, providing a more nuanced understanding than a purely concerted model. |
These computational approaches allow for a deep understanding of the electronic and structural changes that occur during a chemical reaction. For the synthesis of 1H-pyrimido[4,5-c] nih.govnih.govoxazine, computational studies could be used to investigate various potential synthetic routes, such as the cyclization of a suitably functionalized pyrimidine precursor. By calculating the activation barriers for different pathways, the most favorable reaction conditions can be predicted, thus guiding synthetic efforts.
Exploration of Biological Activities and Structure Activity Relationships Sar
In Vitro Screening of Biological Activities (Focus on mechanisms)
The unique fusion of a pyrimidine (B1678525) ring with an oxazine (B8389632) ring in the 1h-Pyrimido[4,5-c] nih.govacs.orgoxazine structure provides a versatile platform for the development of novel therapeutic agents. The following sections delve into the specific biological activities investigated for this class of compounds.
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
Derivatives of fused pyrimidine systems, including various pyrimido-oxazines, have demonstrated notable antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Antibacterial and Antifungal Activity:
Studies on a range of pyrimido-oxazine and related heterocyclic derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain pyrimido[4,5-b]quinolines and related fused pyrimidines have been tested against species like Staphylococcus aureus, Escherichia coli, and Candida albicans. asu.edu.egnih.gov The introduction of different substituents on the core structure significantly influences the antimicrobial spectrum and potency. For example, some novel pyrimido[2,1-b] nih.govsmolecule.comoxazine derivatives have been synthesized and show potential as antimicrobial agents. hilarispublisher.com
| Compound Type | Test Organism | Activity/Inhibition Zone (mm) | Reference |
| Pyrimido[4,5-d]pyrimidine (B13093195) derivatives | Bacillus subtilis | Variable | asu.edu.eg |
| Pyrimido[4,5-d]pyrimidine derivatives | Escherichia coli | Variable | asu.edu.eg |
| Pyrimido[4,5-d]pyrimidine derivatives | Candida albicans | Variable | asu.edu.eg |
| Pyrimido[4,5-b]quinolin-4-ones | Various bacteria and fungi | Moderate to high activity | nih.gov |
| Pyrimido[2,1-b] nih.govsmolecule.comoxazine derivatives | Not specified | Potential antimicrobial agents | hilarispublisher.com |
Antiviral Activity:
While research into the antiviral properties of the specific 1h-Pyrimido[4,5-c] nih.govacs.orgoxazine scaffold is limited, related fused pyrimidine structures have been investigated for such activities. The structural similarity of pyrimidines to the building blocks of nucleic acids makes them prime candidates for antiviral drug design, often targeting viral replication enzymes.
Antiproliferative and Antitumor Activities against Cancer Cell Lines (in vitro)
The pyrimido-oxazine scaffold has emerged as a promising framework for the development of anticancer agents. The mechanism of action for these compounds often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways in cancer cells.
Numerous studies have reported the in vitro cytotoxic effects of pyrimido-oxazine derivatives against a panel of human cancer cell lines. For example, novel chromeno[2,3-d] nih.govsmolecule.comoxazines and related pyrimidine derivatives have shown significant anticancer activity against liver (HepG-2), colon (HT-29), and breast (MCF-7) cancer cell lines. bohrium.com Similarly, pyrimido[5,4-e] nih.govacs.orgacs.orgtriazines and pyrazolopyrimidines have been screened for their antitumor activity against human lung carcinoma (A549) cells, with some compounds exhibiting high potency. researchgate.net
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chromene derivative 2 | HT-29 | More potent than doxorubicin | bohrium.com |
| Chromene derivative 5 | HepG-2 | More potent than doxorubicin | bohrium.com |
| Pyrimido[5,4-e] nih.govacs.orgacs.orgtriazine (Compound 6b) | A549 | 3.6 | researchgate.net |
| Pyrazolopyrimidine (Compound 9) | A549 | Potent activity | researchgate.net |
| Thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline (Compound 6) | HepG-2, MCF-7 | Very strong activity | asu.edu.eg |
| Thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline (Compound 9) | HepG-2, MCF-7 | Very strong activity | asu.edu.eg |
Anti-inflammatory Properties
Certain fused pyrimidine heterocyclic systems have been investigated for their anti-inflammatory potential. The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines. For instance, some thiazolo[4,5-d]pyrimidine (B1250722) derivatives have demonstrated anti-inflammatory and analgesic properties. openmedicinalchemistryjournal.com Additionally, pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated, with several compounds showing good anti-inflammatory activity in carrageenan-induced paw edema tests in rats. nih.gov While direct studies on 1h-Pyrimido[4,5-c] nih.govacs.orgoxazine are not abundant, the broader class of pyrimidine-fused heterocycles shows promise in this area.
Enzyme Inhibition Studies (e.g., PARP1, STAT3, Gyrase)
The pyrimidine core is a key feature in many enzyme inhibitors due to its ability to form hydrogen bonds and other interactions within enzyme active sites.
STAT3 Inhibition: The antimicrobial agent pyrimethamine, a pyrimidine derivative, has been identified as an inhibitor of the transcriptional function of STAT3. nih.gov This has therapeutic implications in diseases like chronic lymphocytic leukemia where STAT3 is constitutively active. nih.gov Photoswitchable STAT3 inhibitors based on an azobenzene (B91143) scaffold have also been developed. rsc.org
mTOR Inhibition: A second-generation tricyclic pyrimido-pyrrolo-oxazine has been developed as a highly selective mTOR inhibitor with predicted blood-brain barrier permeability, suggesting potential applications in neurological disorders. nih.gov
PARP1 Inhibition: While not directly involving the 1h-Pyrimido[4,5-c] nih.govacs.orgoxazine scaffold, barbituric acid derivatives, which contain a pyrimidine-like core, have been explored as potential PARP1 inhibitors. mdpi.com
Receptor Binding and Agonistic Potential (e.g., GPR119)
The G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. A series of novel pyrimido[5,4-b] nih.govacs.orgoxazine derivatives, which are isomers of the title compound, have been designed and evaluated as potent GPR119 agonists. nih.gov Many of these compounds exhibited strong agonistic activities, with some demonstrating significant hypoglycemic effects in in vivo studies. nih.gov
| Compound | GPR119 Agonistic Activity (EC50, nM) | Reference |
| Compound 10 | 13 | nih.gov |
| Compound 15 | 12 | nih.gov |
The optimization of this scaffold has led to the discovery of potent and orally active GPR119 agonists, highlighting the potential of the pyrimido-oxazine core in modulating this receptor. nih.gov
Antiglycating Activities
Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetes and aging. While specific research on the antiglycating activities of 1h-Pyrimido[4,5-c] nih.govacs.orgoxazine is not widely reported, the general class of polyphenolic compounds is known to possess antiglycation properties. nih.gov The mechanisms include the trapping of reactive dicarbonyl species, inhibition of AGE formation, and blocking of the receptor for advanced glycation end products (RAGE). nih.gov Given the heterocyclic and aromatic nature of the pyrimido-oxazine core, it represents a scaffold that could be explored for potential antiglycating effects.
Strategies for Structure-Activity Relationship (SAR) Derivation
The systematic modification of the pyrimidooxazine core is a key strategy for optimizing biological activity and selectivity. Researchers employ various techniques, including substituent variation, ring fusion, and scaffold hopping, to understand how structural changes influence the compound's interaction with biological targets.
The nature and position of substituents on the pyrimidooxazine ring system have a profound effect on biological activity. Studies on related pyrimidine and pyrimido-fused systems demonstrate that even minor alterations can lead to significant changes in potency and selectivity.
For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the introduction of a chloro group at the 9-position was found to have a major positive impact on cytotoxic activity against various cancer cell lines. nih.gov Further enhancement of this activity was observed with an additional halogen substitution at the para position of a 3-phenyl group. nih.gov
In another study on 5-substituted O4-alkylpyrimidines as CDK2 inhibitors, variation of the 5-substituent in a 2,6-diaminopyrimidine series identified the 5-nitroso group as optimal, though 5-formyl and 5-acetyl groups were also tolerated. nih.gov For N(2)-arylsulfonamido-5-formyl derivatives, an O(4)-sec-butyl substituent conferred greater potency than a cyclohexylmethyl group. nih.gov
The table below illustrates the impact of substituent changes on the inhibitory activity of pyrimido-pyrrolo-oxazine derivatives against the mTOR kinase.
| Compound | Aryl Moiety | mTOR Ki (nM) | p110α Ki (nM) | Selectivity (p110α/mTOR) |
|---|---|---|---|---|
| 7b | 2-amino-substituted aryl | 11 | 1810 | 165 |
| 11b | Pyrimidine | 15 | 2460 | 164 |
| 12b | Pyrazine | 5.1 | 2310 | ~450 |
| 13b | Methyl on 2-amino-substituted aryl | 5.3 | 1270 | 240 |
| 14b | Methyl on 2-amino-substituted aryl | 11 | 1960 | 178 |
| 15b | Methoxy on 2-amino-substituted aryl | 13 | 1980 | 152 |
Data sourced from a study on highly selective pyrimido-pyrrolo-oxazine mTOR inhibitors. acs.org
Fusing additional rings to the pyrimidooxazine scaffold creates more rigid, conformationally restricted molecules. This strategy can enhance binding affinity to a target by reducing the entropic penalty of binding and can also improve selectivity. acs.org
A notable example is the development of tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitors. acs.org By conformationally restricting the morpholine (B109124) moiety of a known inhibitor, researchers created a novel scaffold with significantly improved selectivity for mTOR over PI3K isoforms. acs.org The rigidification of the scaffold led to a different orientation of the morpholine substituent, which in turn affected its interaction with the kinase active site. acs.org Specifically, the (R)-enantiomer of the tricyclic compound consistently showed higher affinity for mTOR compared to the (S)-enantiomer. acs.org This stereochemical preference underscores the importance of a precise three-dimensional arrangement for optimal biological activity.
Similarly, studies on tricyclic aryloimidazo-, pyrimido-, and diazepinopurinediones, which can be seen as sterically fixed analogs of more flexible molecules, have shown that the pyrimidine annelated ring is beneficial for both adenosine (B11128) A(2A) receptor affinity and anticonvulsant activity. nih.gov
The table below shows the kinase inhibitory activity of enantiomers of a conformationally restricted pyrimido-pyrrolo-oxazine.
| Compound | Configuration | mTOR Ki (nM) | p110α Ki (nM) | Selectivity (p110α/mTOR) |
|---|---|---|---|---|
| 2a | (S) | 76 | 432 | 6 |
| 2b | (R) | 24 | 432 | 18 |
Data illustrating the effect of stereochemistry in conformationally restricted analogs. acs.org
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, often structurally distinct, scaffold while aiming to retain or improve biological activity. uniroma1.itbhsai.org This approach is valuable for discovering novel chemical entities, improving physicochemical properties, and navigating existing patent landscapes. uniroma1.it
In the context of pyrimidooxazine-related compounds, scaffold hopping has been employed to discover new GPR119 agonists. Researchers introduced a pyrimido[5,4-b] Current time information in Bangalore, IN.nih.govoxazine core to optimize a series of compounds, leading to potent agonists with in vivo efficacy. tandfonline.com Another example involves the isosteric replacement of a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold with a 4H-benzo[e] Current time information in Bangalore, IN.nih.govoxazin-4-one core in the design of PI3K inhibitors. researchgate.net This bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties, can significantly alter biological activity and selectivity. silae.itnih.gov
The goal of such hopping is to identify new molecular backbones that can arrange their functional groups in a spatial orientation that mimics the original pharmacophore, thus preserving the key interactions with the biological target. nih.gov
Mechanistic Investigations of Biological Effects (in vitro)
Understanding the mechanism of action at a molecular level is crucial for the rational design of new drugs. For pyrimidooxazine derivatives, in vitro studies are essential to elucidate how these compounds exert their biological effects.
One of the primary mechanisms of action for many pyrimidooxazine-related compounds is the inhibition of protein kinases. For example, tricyclic pyrimido-pyrrolo-oxazines have been identified as potent and highly selective ATP-competitive inhibitors of mTOR kinase. acs.org In vitro kinase binding assays, such as time-resolved FRET (TR-FRET) displacement assays, are used to quantify the binding affinity of these compounds to the ATP-binding site of the target kinase. unimi.it
Cellular assays are then used to confirm that the observed enzyme inhibition translates into a functional effect within a cell. For mTOR inhibitors, this often involves in-cell Western assays to measure the phosphorylation status of downstream targets like protein kinase B (PKB/Akt) and ribosomal protein S6. acs.orgunimi.it A reduction in the phosphorylation of these proteins upon treatment with the compound confirms the on-target activity in a cellular context. acs.org
For pyrimido[4,5-c]quinolin-1(2H)-ones identified as antimitotic agents, mechanistic studies revealed that they inhibit tubulin polymerization in a dose-dependent manner. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, which can be observed using flow cytometry analysis. nih.gov
The table below presents the in vitro cellular activity of selected pyrimido-pyrrolo-oxazine mTOR inhibitors.
| Compound | p-PKB/Akt (Ser473) IC50 (nM) | p-S6 (Ser240/244) IC50 (nM) |
|---|---|---|
| 2a | 1100 | 460 |
| 2b | 300 | 110 |
| 7b | 133 | 61 |
| 12b | 67 | 23 |
Data showing the inhibition of downstream mTOR signaling pathways in cellular assays. acs.org
Potential Applications in Chemical and Material Sciences Excluding Clinical/pharmaceutical Product Development
1H-Pyrimido[4,5-c]Current time information in Bangalore, IN.smolecule.comoxazine as Building Blocks for Complex Molecules
The 1H-Pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comoxazine (B8389632) core serves as a valuable starting point for the synthesis of more complex molecular architectures. Its fused heterocyclic nature allows for various chemical modifications, making it an essential building block in organic synthesis. researchgate.netmdpi.com The reactivity of the pyrimidine (B1678525) and oxazine rings enables the introduction of different functional groups, leading to the creation of a diverse library of compounds. researchgate.net
One of the key synthetic strategies involves the cyclization of appropriate precursors to form the pyrimido-oxazine ring system. hilarispublisher.com For instance, the reaction of 6-amino-1,3-dimethyluracil (B104193) with 2-iodo benzoyl chlorides, catalyzed by palladium, can yield pyrimido[4,5-c]isoquinoline derivatives. researchgate.net These derivatives can be further modified, for example, by reacting them with propargyl bromide and benzyl (B1604629) azide (B81097) to introduce a 1,2,3-triazole moiety. researchgate.net Another approach involves the condensation reaction between thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea (B33335) to produce pyrimido[5,4-e] Current time information in Bangalore, IN.acs.orgoxazine diones. researchgate.net
The versatility of the pyrimido-oxazine scaffold is further demonstrated by its use in multicomponent reactions (MCRs). MCRs allow for the efficient construction of complex molecules in a single step from three or more starting materials, which is advantageous for creating compound libraries for screening purposes. mdpi.com The ability to generate diverse structures from a common core makes 1H-Pyrimido[4,5-c] Current time information in Bangalore, IN.smolecule.comoxazine and its analogs attractive building blocks for combinatorial chemistry and the synthesis of novel heterocyclic systems. hilarispublisher.com
Applications in Agricultural Chemistry (e.g., Agrochemicals affecting Microorganisms)
Derivatives of pyrimido-oxazine have shown potential in agricultural chemistry, particularly as agrochemicals for controlling pathogenic microorganisms that affect crops. smolecule.com The structural features of these compounds can be tailored to inhibit the growth of various plant pathogens. For example, certain pyrimido[1,2-a] Current time information in Bangalore, IN.acs.orgmdpi.comtriazine derivatives have demonstrated antibacterial activity against both E. coli and S. aureus. mdpi.com
The development of new agrochemicals is crucial for managing crop diseases and ensuring food security. The pyrimido-oxazine scaffold offers a platform for designing novel fungicides and bactericides. Research into thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives, for instance, has revealed excellent biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. researchgate.net The introduction of specific substituents onto the core structure can enhance the efficacy and spectrum of activity against target microorganisms. researchgate.net
Table 1: Examples of Pyrimido-Oxazine Derivatives with Antimicrobial Activity
| Compound Class | Target Organisms | Reference |
|---|---|---|
| Pyrimido[1,2-a] Current time information in Bangalore, IN.acs.orgmdpi.comtriazines | E. coli, S. aureus | mdpi.com |
| Thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-ones | Gram-positive and Gram-negative bacteria, fungi | researchgate.net |
Exploration in Materials Science for Specific Properties (e.g., Electronic or Optical)
The unique structural and electronic properties of pyrimido-oxazine derivatives make them interesting candidates for applications in materials science. smolecule.com The fused aromatic system can give rise to specific electronic and optical characteristics that are desirable for the development of new materials. smolecule.com
Computational studies, such as those using density functional theory (DFT), have been employed to investigate the electronic and non-linear optical (NLO) properties of related heterocyclic systems like pyridazines and oxazines. nih.gov These studies help in understanding how modifications to the molecular structure, such as the introduction of different substituents or the nature of the heterocyclic rings, can influence properties like dipole moment, polarizability, and hyperpolarizability. nih.gov The insights gained from such computational analyses suggest that heterocyclic compounds, including pyrimido-oxazines, could be tailored for NLO applications. nih.gov The ability to tune these properties makes them promising for use in advanced materials, potentially for applications in optoelectronics and other technology sectors. chemrevlett.com
Role in Drug Discovery as Lead Compounds (excluding clinical trials)
The pyrimido-oxazine scaffold is a significant "lead structure" in drug discovery, providing a foundation for the development of new therapeutic agents. acs.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. nih.gov The pyrimido-oxazine framework has been identified as a novel scaffold for developing highly selective inhibitors of biological targets, such as the mTOR kinase, which is implicated in cancer. acs.orgunimi.it
Structure-activity relationship (SAR) studies on pyrimido-pyrrolo-oxazine derivatives have led to the identification of potent and selective inhibitors. acs.org For example, a conformational restriction strategy has been used to explore new chemical space and generate highly selective mTOR inhibitors. acs.orgunimi.it This approach has yielded compounds with significant selectivity for mTOR over other related kinases. acs.org The metabolic stability and pharmacokinetic properties of these compounds have also been investigated, highlighting their potential as starting points for further optimization in preclinical drug discovery programs. acs.orgunimi.it
Table 2: Selected Pyrimido-Oxazine Derivatives in Preclinical Research
| Derivative | Target | Potential Application | Reference |
|---|---|---|---|
| Pyrimido-pyrrolo-oxazine | mTOR kinase | Cancer treatment | acs.orgunimi.it |
| Pyrimido[5,4-b] Current time information in Bangalore, IN.hilarispublisher.comoxazines | GPR119 agonists | Type 2 Diabetes Mellitus | nih.gov |
Derivatization Methods for Analytical Applications
Derivatization is a technique used in analytical chemistry to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis by a particular method. For pyrimido-oxazine compounds, derivatization can be employed to enhance their detectability and separation in various analytical techniques. scribd.com
The functional groups present on the pyrimido-oxazine ring system can be targeted for derivatization. For instance, the introduction of fluorescent tags or chromophores can significantly improve the sensitivity of detection in methods like high-performance liquid chromatography (HPLC) with fluorescence or UV-Vis detection. scribd.com The synthesis of novel derivatives often involves reactions that target specific positions on the heterocyclic core. For example, the methylthio group at the 8-position of some pyrimido[2,1-b] Current time information in Bangalore, IN.acs.orgoxazine-7-carbonitrile derivatives is a good leaving group, allowing for its replacement with various nucleophiles to create a range of new compounds for analytical screening. hilarispublisher.com The development of efficient synthetic protocols for such derivatizations is crucial for creating analytical standards and for studying the properties of this class of compounds. researchgate.net
Future Research Directions and Outlook
Advancements in Synthetic Methodologies
The future development of 1H-pyrimido[4,5-c] cymitquimica.comalfa-chemistry.comoxazine (B8389632) chemistry is contingent on the establishment of robust and efficient synthetic routes. Currently, no specific, high-yield synthesis for this parent heterocycle is published. Future research should focus on:
Novel Cyclization Strategies: Investigation into intramolecular cyclization reactions of appropriately substituted pyrimidines will be crucial. For related pyrimido-oxazine systems, methods like the reaction of aminopyrimidines with α-halogeno-ketones or the condensation of chalcones with urea (B33335) followed by further reactions have been employed. hilarispublisher.com Similar strategies, perhaps starting from 5-amino-6-halopyrimidines or related precursors, could be adapted.
Catalyst Development: The use of modern catalysts, including transition metal nanoparticles or organocatalysts, could enhance reaction efficiency, yield, and selectivity. chemrevlett.com Research into magnetic nanocatalysts, for instance, has shown promise in synthesizing related heterocyclic systems, offering advantages like easy separation and reusability. chemrevlett.com
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot or MCR protocols would be a significant advancement. researchgate.net These approaches, which are widely used for other pyrimidine (B1678525) derivatives, improve atom economy and operational simplicity, making them ideal for creating diverse compound libraries for screening purposes. acs.orgmdpi.com
Deeper Mechanistic Understanding of Reactivity and Biological Interactions
A fundamental understanding of the compound's chemical behavior and its interactions with biological systems is essential.
Reactivity Studies: Future work should systematically explore the reactivity of the 1H-pyrimido[4,5-c] cymitquimica.comalfa-chemistry.comoxazine core. This includes investigating its stability, substitution patterns (electrophilic and nucleophilic), and potential for ring-opening or rearrangement reactions. For some isomers, a replaceable group is designed into the structure to allow for reaction with various nucleophiles to create a library of derivatives. hilarispublisher.comsemanticscholar.org
Mechanism of Action: Should any biological activity be discovered, elucidating the mechanism of action will be a key research area. Studies on related pyrimido-pyrrolo-oxazines have identified them as potent and selective mTOR inhibitors, and their interaction mode within the ATP-binding site has been extensively studied. nih.govacs.org Similar target-based screening and biochemical assays would be necessary for 1H-pyrimido[4,5-c] cymitquimica.comalfa-chemistry.comoxazine derivatives.
Expansion of Computational Studies
In silico methods can accelerate the research and development process significantly.
DFT Studies: Density Functional Theory (DFT) calculations can predict the molecule's geometry, electronic properties (such as HOMO-LUMO energies), and reactivity. bohrium.comgrafiati.com This can help rationalize experimental findings and guide the synthesis of new analogs.
Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding modes of various analogs within the target's active site. researchgate.net This is a powerful tool for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors, as demonstrated in the development of other heterocyclic kinase inhibitors. nih.gov
Exploration of Novel Applications
The potential applications of 1H-pyrimido[4,5-c] cymitquimica.comalfa-chemistry.comoxazine are currently unknown. A broad screening approach is warranted.
Pharmacological Screening: Based on the activities of other pyrimidine-fused heterocycles, derivatives of 1H-pyrimido[4,5-c] cymitquimica.comalfa-chemistry.comoxazine should be screened for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. smolecule.commdpi.com For example, various pyrimido-oxazine derivatives have been investigated as GPR119 agonists for diabetes and as mTOR inhibitors for cancer. acs.orgnih.gov
Agrochemicals and Material Science: Beyond medicine, related heterocycles have found applications in agricultural chemistry as potential pesticides or herbicides. smolecule.com The unique electronic properties of such fused systems could also make them candidates for investigation in material science. smolecule.com
Design of New Analogs with Tailored Properties
Once initial synthetic routes and biological activities are established, the focus can shift to creating new analogs with optimized characteristics.
Structure-Activity Relationship (SAR) Studies: A systematic SAR study will be essential. By synthesizing and testing a library of compounds with varied substituents at different positions on the heterocyclic core, researchers can identify the key structural features responsible for biological activity. This approach has been successfully used to optimize the selectivity and potency of related pyrimido-oxazine mTOR inhibitors. acs.org
Pharmacokinetic Optimization: For any promising drug candidates, further chemical modifications will be needed to improve their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). The only known derivative of this scaffold contains a complex sugar moiety, which suggests that nucleoside analogs could be a fruitful area for exploration, potentially influencing membrane permeability and interaction with biological systems. cymitquimica.com
Q & A
Q. What are efficient synthetic methodologies for 1H-pyrimido[4,5-c][1,2]oxazine derivatives?
A one-pot synthesis approach using α,β-unsaturated carbonyl compounds or α-ketoalkynes with hydrazino-uracil precursors under mild reflux conditions (e.g., ethanol, 3–5 h) yields pyrimidooxazine derivatives. Substituted aryl or alkyl groups on the reactants influence product formation and yields (78–90%), as demonstrated in Table 1 of Dipak et al.’s work . Key steps include heteroannulation and cyclization, avoiding harsh conditions that promote decomposition .
Q. Which spectroscopic techniques are essential for structural characterization of pyrimidooxazine derivatives?
Infrared (IR) spectroscopy identifies NH stretches (3389 cm⁻¹) and cyclic imide systems (1697–1607 cm⁻¹), while ¹H/¹³C NMR confirms aliphatic CH₂/CH groups and substituent integration. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas, as detailed in Dipak et al.’s experimental data .
Q. How do reaction conditions influence product selectivity in pyrimidooxazine synthesis?
Acidic conditions (e.g., 1 N HCl at 90°C) favor pyrazolo[3,4-d]pyrimidine formation but risk decomposition, whereas neutral or mild conditions (ethanol reflux) stabilize pyrimidooxazine intermediates. Reaction time optimization (2–5 h) balances yield and side-product suppression .
Advanced Research Questions
Q. What mechanistic pathways explain diastereoselectivity in 1,2-oxazine formation via [3+3] cyclization?
Enantiopure nitrones undergo [3+3]-cyclization with lithiated TMSE-allene to form 1,2-oxazines with high diastereoselectivity (dr = 96:4). The Felkin–Ahn model and lithium coordination to the nitrone oxygen rationalize the Re-side attack preference, as shown in Bouché et al.’s DFT studies .
Q. How can contradictory spectral data (e.g., unexpected decomposition signals) be resolved during pyrimidooxazine characterization?
Decomposition under acidic conditions (e.g., HCl) generates byproducts detectable via TLC or HPLC. Mitigation strategies include substituting HCl with milder acids (e.g., acetic acid) or reducing reaction temperatures. Cross-validation with HRMS and 2D NMR (e.g., COSY, NOESY) clarifies structural ambiguities .
Q. What strategies optimize substituent effects on pyrimidooxazine bioactivity?
Electron-donating groups (e.g., -OMe) enhance solubility and stability, while bulky substituents (e.g., -Ph) may sterically hinder target binding. Systematic variation of R₁/R₂/R₃ groups (Table 1 ) and computational docking studies guide rational design for antimicrobial or anticancer activity .
Q. Why do certain pyrimidooxazine derivatives exhibit poor yields in acid-mediated cyclization?
Prolonged heating (>90°C) or strong acids (e.g., HCl) trigger ring-opening or decomposition. Alternative pathways, such as Lewis acid-mediated rearrangements (e.g., TMSOTf), stabilize intermediates and improve yields (e.g., ketone 137 formation at 60% yield ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
